Chloroxuron

Descripción

Historical Context of Phenylurea Herbicides in Agricultural Science

The advent of synthetic organic herbicides in the mid-20th century marked a significant turning point in agricultural practices. Following the Second World War, the field of chemical weed control experienced rapid expansion. researchgate.netbritannica.com The discovery and development of phenylurea herbicides began shortly after the war, contributing to a new era of "miracle" weed killers. researchgate.netbritannica.com This period saw the synthesis and introduction of over 100 new chemical compounds for weed management within two decades. britannica.com

Phenylurea herbicides emerged as a crucial class of compounds for managing weeds in both agricultural and non-agricultural settings. researchgate.net Their development has led to the commercialization of approximately 20 different phenylurea compounds, including well-known examples like diuron (B1670789), linuron, and isoproturon (B30282). researchgate.netgoogle.com The primary mode of action for these herbicides is the inhibition of photosynthesis. researchgate.net This characteristic made them highly effective for broad-spectrum weed control in a variety of crops, particularly cereals. researchgate.net The introduction of these chemicals offered a selective and cost-effective method for controlling broad-leaved weeds in grass crops, revolutionizing agricultural output. wikipedia.org

Research Significance of Chloroxuron as a Model Photosystem II Inhibitor

This compound's primary mechanism of action is the inhibition of Photosystem II (PSII), a critical protein complex in the light-dependent reactions of photosynthesis. wikipedia.orgwikipedia.org This makes it a valuable tool in agrochemical research. PSII inhibitors, including this compound, function by binding to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts. ucanr.edu This binding action blocks the electron transport chain, specifically preventing the transfer of electrons to plastoquinone (B1678516). unl.edu

The specific binding site and interaction with the D1 protein have made phenylurea herbicides like this compound subjects of extensive research. nih.gov Understanding how these inhibitors interact with their target site at a molecular level provides crucial insights for designing new, more effective herbicides. unl.edu The study of compounds like this compound contributes to the broader understanding of photosynthetic processes and the mechanisms of herbicide resistance. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C15H15ClN2O2 | nih.gov |

| Molar Mass | 290.74 g/mol | N/A |

| Appearance | Colorless powder or white crystals | nih.govwikipedia.org |

| Class | Phenylurea Herbicide | nih.gov |

| Mechanism of Action | Photosystem II Inhibitor | wikipedia.org |

Table 2: Timeline of Phenylurea Herbicide Development

| Time Period | Key Developments | Source |

| Post-WWII (late 1940s) | Discovery and initial development of substituted urea (B33335) herbicides. | researchgate.net |

| 1945 | Considered a key year for the development of selective chemical weed control. | britannica.com |

| 1960s | Introduction of this compound by Ciba-Geigy. | wikipedia.org |

| Present | Over 20 different phenylurea herbicides have been marketed. | researchgate.net |

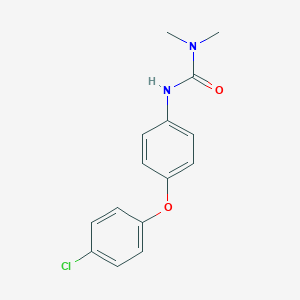

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUXTESCPZUGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040287 | |

| Record name | Chloroxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroxuron appears as odorless colorless powder or white crystals. Used as a selective pre- and early post-emergence herbicide in soybeans, strawberries, various vegetable crops and ornamentals. Root- and foliage-absorbed herbicide selective in leek, celery, onion, carrot and strawberry. (EPA, 1998), Colorless or white odorless solid; [HSDB] Colorless solid; [MSDSonline] | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroxuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

AT 20 °C: 4 MG/L WATER; 44 G/KG ACETONE; 106 G/KG DICHLOROMETHANE; 35 G/KG METHANOL; 4 G/KG TOLUENE., Soluble in dimethylformamide and chloroform. Slightly soluble in benzene and diethyl ether., Solubility in acetone moderate; soluble in dimethylformamide; solubility in water 2.7 mg/l, Water solubility = 3.7 ppm at 25 °C, Organic solubility at 20 °C (ppm): Dichloromethane - 1.1X10+5; Acetone - 4.4X10+4; Methanol - 3.5X10+4; Toluene - 4.0X10+3. Water - 2.5 ppm at 22 °C | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.34 g/cu cm (20 °C) | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8e-09 mmHg at 68 °F (EPA, 1998), Vapor pressure = 239 nPa @ 20 °C, Vapor pressure = 3.9X10-9 mm Hg at 25 °C | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS, COLORLESS POWDER, Colorless crystals | |

CAS No. |

1982-47-4 | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroxuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroxuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QER23C88ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

304 to 306 °F (EPA, 1998), 151 °C | |

| Record name | CHLOROXURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROXURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Chloroxuron Herbicidal Action

Photosystem II Inhibition: Molecular and Biochemical Pathways

The primary mode of action for Chloroxuron is the inhibition of photosynthesis by targeting Photosystem II (PSII). wikipedia.orgucanr.edu As a member of the urea (B33335) herbicide family, this compound binds to the D1 protein, a key component of the PSII complex located in the thylakoid membranes of chloroplasts. ucanr.edulsuagcenter.com

This binding specifically occurs at the QB-binding site on the D1 protein. lsuagcenter.com The D1 protein is responsible for transferring electrons from an initial quinone acceptor (QA) to a mobile plastoquinone (B1678516) molecule (PQ). lsuagcenter.com By occupying this binding site, this compound physically obstructs the plastoquinone from docking and accepting electrons. lsuagcenter.com This blockage effectively halts the linear electron flow at a very early stage of photosynthesis. wikipedia.orglsuagcenter.com The herbicidal activity is directly dependent on this inhibition of electron transport in Photosystem II. nih.gov

Interactive Table: Key Steps in Photosystem II Inhibition by this compound

| Step | Description | Key Components Involved | Reference(s) |

| 1. Absorption & Translocation | This compound is absorbed by the plant's roots or foliage. If soil-applied, it moves upward through the xylem. | Xylem | lsuagcenter.com |

| 2. Cellular Entry | The herbicide enters the plant cells and moves into the chloroplasts. | Chloroplast | lsuagcenter.com |

| 3. Binding to D1 Protein | This compound binds to the QB-binding niche on the D1 protein within the Photosystem II complex. | D1 protein, Photosystem II (PSII) | ucanr.edulsuagcenter.com |

| 4. Electron Flow Interruption | The binding prevents the transfer of electrons to the mobile plastoquinone (PQ) pool. | Plastoquinone (PQ) | lsuagcenter.com |

| 5. Photosynthesis Halts | The blockage of the electron transport chain stops CO₂ fixation and the production of energy (ATP) and reducing power (NADPH). | Electron Transport Chain, ATP, NADPH | ucanr.edu |

Disruption of Electron Transport and ATP Synthesis

The binding of this compound to the D1 protein causes a severe disruption of the photosynthetic electron transport chain. wikipedia.orgucanr.edu With the flow of electrons from Photosystem II blocked, the subsequent components of the chain, including the cytochrome b6f complex and Photosystem I, cannot function correctly.

A primary consequence of this stalled electron flow is the cessation of ATP (adenosine triphosphate) synthesis. wikipedia.org The movement of electrons through the transport chain normally drives the pumping of protons across the thylakoid membrane, creating a proton gradient. This gradient is essential for the enzyme ATP synthase to produce ATP, the main energy currency of the cell. youtube.com By inhibiting electron transport, this compound prevents the formation of this proton gradient, which promptly blocks the plant's ability to generate the ATP required for its metabolic processes, leading to death. wikipedia.org

Impact on Plant Physiological Processes Beyond Photosynthesis

While the immediate effect of this compound is the shutdown of photosynthesis and energy production, the ultimate death of the plant is caused by a cascade of subsequent destructive processes. ucanr.edu The blockage of the electron transport chain leads to an energy overload within Photosystem II. This excess energy cannot be dissipated through the normal pathway, resulting in the formation of highly reactive molecules. pressbooks.pub

One such molecule is triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen, a highly damaging reactive oxygen species (ROS). pressbooks.pub These reactive molecules initiate a chain reaction of lipid peroxidation, destroying the integrity of cell and organelle membranes. ucanr.edupressbooks.pub This membrane damage leads to cellular leakage, rapid desiccation, and disintegration of tissues, seen as chlorosis and necrosis, particularly on the leaf margins. ucanr.edu

Beyond this phototoxicity, plants do attempt to metabolize this compound. It can be enzymatically degraded through processes like N-demethylation, resulting in monomethylated and demethylated derivatives. nih.gov This is followed by further breakdown, such as decarboxylation, to form compounds like (4-chlorophenoxy)aniline. nih.gov

Metabolic Transformations of Chloroxuron in Biological Systems

Enzymatic Degradation Pathways in Plants: Demethylation and Decarboxylation

The primary route of chloroxuron metabolism in plants is through enzymatic degradation. wikipedia.orgnih.gov This process is initiated by a series of reactions primarily involving demethylation and subsequent decarboxylation. wikipedia.orgnih.gov

Demethylation: The initial step in the breakdown of this compound within plant tissues is the removal of one or both methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. This reaction is an oxidative process likely mediated by plant enzymes. nih.gov The sequential removal leads first to a monomethylated derivative and then to a fully demethylated derivative. wikipedia.orgnih.gov These demethylation reactions are thought to proceed via corresponding methylol compounds, which then decompose. nih.gov

Decarboxylation: Following demethylation, the resulting phenoxyphenylurea molecule undergoes decarboxylation. nih.gov This step involves the removal of the carbonyl group from the urea structure, leading to the formation of an aniline (B41778) derivative. wikipedia.orgnih.gov Direct hydrolysis of the parent this compound molecule to form the aniline derivative has also been suggested as a possible, though less detailed, pathway. wikipedia.orgnih.gov

Formation and Fate of Primary and Secondary Metabolites

The enzymatic degradation of this compound results in the formation of several intermediate compounds known as metabolites. These can be classified as primary or secondary metabolites based on their role in the plant's core metabolic processes.

Primary Metabolites: These are intermediates directly involved in the main degradation pathway. libretexts.org For this compound, the primary metabolites are the products of the initial demethylation steps. wikipedia.orgnih.gov

N'-(4-(4-chlorophenoxy)phenyl)-N-methylurea: The monomethylated derivative formed after the removal of a single methyl group. nih.gov

N'-(4-(4-chlorophenoxy)phenyl)urea: The fully demethylated derivative resulting from the removal of the second methyl group. nih.gov

Following these initial transformations, the subsequent product is:

(4-chlorophenoxy)aniline: This compound is formed through the decarboxylation of the demethylated urea derivative or potentially through direct hydrolysis of this compound. wikipedia.orgnih.gov

Secondary Metabolites: These are typically formed in a second phase of metabolism where primary metabolites are conjugated with endogenous plant molecules like sugars or amino acids to increase water solubility and reduce toxicity. ucanr.edu However, in the case of this compound, current evidence does not indicate that such conjugation of its degradation products occurs within plants. wikipedia.orgnih.gov

The table below summarizes the key metabolites formed during the degradation of this compound in plants.

| Metabolite Name | Metabolite Type | Formation Pathway |

| N'-(4-(4-chlorophenoxy)phenyl)-N-methylurea | Primary | Mono-N-demethylation of this compound |

| N'-(4-(4-chlorophenoxy)phenyl)urea | Primary | Di-N-demethylation of this compound |

| (4-chlorophenoxy)aniline | Primary | Decarboxylation of demethylated derivatives or direct hydrolysis of this compound |

Comparative Metabolism Across Plant Species: Implications for Selectivity

The selectivity of this compound, its ability to control weeds without significantly harming crops, is largely attributed to differential rates of metabolism between plant species. ucanr.eduagrilife.org Tolerant plants are able to metabolize the herbicide into non-phytotoxic compounds more rapidly than susceptible weed species. capes.gov.br

Resistant crop species can quickly detoxify this compound through the demethylation and subsequent degradation steps, preventing the herbicide from accumulating at its site of action in photosystem II and inhibiting photosynthesis. wikipedia.org In contrast, susceptible weeds metabolize the compound much more slowly, leading to a blockage of electron transport, cessation of growth, and eventual death. wikipedia.org

Studies have identified several plant species that exhibit this differential metabolism. For example, crops like soybeans, carrots, and onions are tolerant to this compound, while it is effective against various broad-leaved weeds and annual grasses. nih.govherts.ac.uk Research has specifically identified N'-(4-chlorophenoxy)-phenyl-N-methylurea and N'-(4-chlorophenoxy)-phenylurea in plants such as Zea mays, Vicia faba, Phaseolus vulgaris, Galinsoga parviflora, and Polygonum convolvulus that were exposed to the parent compound. nih.gov The genetic makeup, age, and growth rate of the plant all influence its metabolic capacity and, therefore, its susceptibility to the herbicide. agrilife.org

The table below indicates the selectivity of this compound for various plant species.

| Plant Species | Tolerance/Susceptibility | Basis of Selectivity |

| Soybeans | Tolerant | Rapid metabolism and detoxification |

| Carrots | Tolerant | Rapid metabolism and detoxification |

| Onions | Tolerant | Rapid metabolism and detoxification |

| Strawberries | Tolerant | Rapid metabolism and detoxification |

| Celery | Tolerant | Rapid metabolism and detoxification |

| Annual Grasses | Susceptible | Slow metabolism, leading to phytotoxicity |

| Broad-leaved Weeds | Susceptible | Slow metabolism, leading to phytotoxicity |

Hypothesized Metabolic Similarities with Related Phenylurea Herbicides

While specific research on this compound metabolism is somewhat limited, it is widely hypothesized that its degradation pathway is similar to that of other herbicides in the phenylurea class, such as chlorotoluron (B1668836), diuron (B1670789), and isoproturon (B30282). wikipedia.org This hypothesis is based on their shared chemical structure, which features a substituted phenyl ring linked to a dimethylurea group.

The primary metabolic pathway for many phenylurea herbicides in both plants and microorganisms involves sequential N-demethylation, which is consistent with the observed degradation of this compound. researchgate.netnih.gov Studies on compounds like isoproturon and diuron confirm that successive N-demethylation is a key initial step, often followed by further hydroxylation or degradation to substituted anilines. nih.gov The conservation of this N-demethylation mechanism across different phenylurea compounds suggests a common enzymatic basis for their initial breakdown in biological systems. researchgate.net Therefore, the metabolic fate of this compound is expected to mirror these well-documented pathways.

Environmental Dynamics and Degradation Research of Chloroxuron

Soil Degradation Studies: Persistence and Transformation Rates

The persistence of a pesticide in soil is a key determinant of its potential environmental impact. For Chloroxuron, this is typically measured by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. The field dissipation half-life for this compound has a recommended value of 45 days, with a range reported between 30 and 60 days. nih.gov In a controlled laboratory setting under aerobic conditions, the half-life of this compound in silt loam soil was found to be 110 days. nih.gov

The rate of degradation follows first-order kinetics, where the rate of breakdown is proportional to the concentration of the herbicide. plantprotection.pl This persistence indicates that this compound can remain in the soil for a considerable period after application.

| Parameter | Value | Soil Type/Condition | Source |

| Field Dissipation Half-Life (DT50) | 45 days (recommended) | Field Conditions | nih.gov |

| Field Dissipation Half-Life (DT50) | 30 - 60 days (range) | Field Conditions | nih.gov |

| Aerobic Half-Life (DT50) | 110 days | Silt Loam Soil | nih.gov |

The primary mechanism for the breakdown of many herbicides in soil is microbial degradation. missouri.eduresearchgate.net This process involves fungi, bacteria, and other microorganisms that utilize the pesticide as a source of carbon and energy. missouri.edu For this compound, the significant role of soil microbes has been demonstrated in laboratory studies. Bacterial suspensions that were isolated from humus-rich soil were shown to effectively metabolize this compound. nih.gov The repeated application of some pesticides can lead to an adaptation of the soil microbial community, sometimes resulting in accelerated degradation, although this has not been specifically documented for this compound. nih.gov The presence of a healthy and active microbial community is therefore essential for the natural attenuation of this compound in the soil environment. nih.gov

The rate at which soil microorganisms degrade this compound is heavily influenced by various environmental and soil-specific factors.

Temperature: Higher temperatures generally accelerate the rate of microbial metabolism, leading to faster degradation of pesticides. mdpi.comfrontiersin.org Conversely, lower temperatures can significantly slow down degradation, thereby increasing the persistence of the herbicide in the soil. frontiersin.org

Humidity (Soil Moisture): Soil moisture is critical for microbial activity. Optimal moisture levels, often near field capacity, promote microbial growth and enzymatic activity, which in turn enhances pesticide degradation. researchgate.net Degradation is typically slower in very dry or submerged, anaerobic conditions compared to moist, aerobic soils. nih.govresearchgate.net

Organic Matter: The effect of soil organic matter on degradation is complex. On one hand, higher organic matter content supports a larger and more active microbial population, which can lead to increased degradation rates. researchgate.net On the other hand, this compound can bind (adsorb) to organic matter particles in the soil. mdpi.com This sorption reduces the amount of the chemical that is dissolved in the soil water (bioavailability), making it less accessible to microorganisms and thus slowing the rate of degradation. mdpi.com

As this compound breaks down in the soil, it is transformed into a series of intermediate compounds known as degradation products or metabolites. Studies using bacterial suspensions from humus soil have identified the primary degradation pathway. The process involves the stepwise demethylation of the molecule. nih.gov The identified metabolites are:

N-(4-chlorophenoxy)-phenyl-N-methylurea

N-(4-chlorophenoxy)-phenylurea

(4-chlorophenoxy)-aniline

The final identified product in this pathway is (4-chlorophenoxy)-aniline. nih.gov Research indicates that there is no evidence for the conjugation of these this compound degradation products in soil. nih.gov

Aquatic System Dynamics and Degradation

When this compound enters aquatic systems through runoff or leaching, its fate is governed by a different set of physical, chemical, and biological processes.

Hydrolysis: This is a chemical process where a molecule is cleaved by reacting with water. This compound is generally stable to hydrolysis under neutral and acidic conditions. nih.gov Significant hydrolysis was not observed at 30°C at a pH of 1. However, the molecule does undergo hydrolysis to form 4-(p-chlorophenoxy)aniline under strongly acidic or alkaline conditions. nih.gov

Photolysis: This is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. missouri.edu this compound is susceptible to photolysis. nih.gov In a controlled experiment using a 300W ultraviolet light source, 90% of the this compound was lost in 13 hours. nih.gov This suggests that in clear, shallow water bodies where sunlight penetration is high, photolysis can be a significant pathway for the degradation of this compound. nih.govfrontiersin.org

The demonstrated biodegradation of this compound in soil environments strongly suggests that microbial degradation is also an important fate process in aquatic systems. nih.gov While specific studies focusing on aquatic microorganisms that degrade this compound are limited, the general principles of pesticide microbiology apply. Aquatic ecosystems harbor diverse communities of bacteria and fungi capable of degrading complex organic pollutants. epa.govnih.gov Bacteria from genera such as Pseudomonas and Bacillus are commonly identified as effective degraders of various pesticides in water. mdpi.com These microorganisms can use the herbicide as a substrate, breaking it down into simpler, less toxic compounds, thus playing a crucial role in the natural purification of contaminated water. researchgate.net

Bioremediation Strategies and Enzymatic Degradation Research of this compound

Enzymatic bioremediation is emerging as a scientifically significant and environmentally conscious approach for the detoxification of pesticide-contaminated sites. nih.govcore.ac.uk This method utilizes specific enzymes derived from microorganisms to transform harmful pollutants into less toxic or non-toxic substances. nih.govnih.gov For phenylurea herbicides like this compound, enzymes such as laccases have demonstrated considerable potential. capes.gov.brfrontiersin.org The use of isolated enzymes, as opposed to whole microorganisms, can offer advantages such as faster reaction rates and applicability over a broader range of environmental conditions like temperature and pH. nih.gov Research in this area focuses on both the direct application of these enzymes and the development of advanced systems, like immobilized enzymes, to enhance their stability, efficiency, and reusability for practical environmental remediation applications. nih.govresearchgate.net

Laccase-Mediated Biotransformation of this compound

Laccases (EC 1.10.3.2) are multi-copper oxidoreductase enzymes, notably produced by white-rot fungi, that are capable of oxidizing a wide array of phenolic and non-phenolic aromatic compounds, including pesticides. frontiersin.orgnih.gov Their catalytic activity involves the one-electron oxidation of a substrate, using molecular oxygen as the final electron acceptor and producing water as the only byproduct, which positions them as a "green" catalyst for bioremediation. frontiersin.orgnih.gov

The biotransformation of this compound by laccase involves the oxidation of the herbicide. The presence of a phenolic ring structure in many xenobiotics, such as phenylurea herbicides, makes laccase a viable tool for their degradation. frontiersin.org The enzymatic reaction typically leads to the formation of radicals, which can then undergo further reactions, ultimately resulting in the breakdown of the parent compound. nih.gov In some cases, the efficiency of laccase-mediated degradation can be significantly enhanced by the presence of small molecules known as mediators, which act as an "electron shuttle" between the enzyme and the target substrate, especially for compounds with high redox potential. nih.govslu.se

Research has demonstrated the effective transformation of this compound by laccase. For instance, studies have shown that laccase can degrade the herbicide, and this process can be optimized. One study highlighted the complete degradation of this compound by laccase, particularly when used in conjunction with a mediator like 1-hydroxybenzotriazole (B26582) (HBT). capes.gov.br This indicates that the laccase-mediator system is a powerful tool for the targeted breakdown of this specific herbicide.

Development of Immobilized Enzyme Systems for this compound Detoxification

A significant advancement in the practical application of enzymes for bioremediation is immobilization, a process where enzymes are confined to or linked with an insoluble support material. nih.govresearchgate.net This technique offers numerous advantages over using free enzymes in solution, including enhanced stability against changes in pH and temperature, protection from harsh environmental conditions, prevention of enzyme denaturation, and, crucially, the ability to be easily recovered and reused for multiple cycles. capes.gov.brnih.govnih.gov

In the context of this compound detoxification, research has focused on immobilizing laccase on various support matrices. One successful approach involved immobilizing laccase on an electrospun zein (B1164903) polyurethane nanofiber using glutaraldehyde (B144438) as a crosslinking agent. capes.gov.br This method not only securely binds the enzyme to the nanofiber support but also improves its operational robustness.

The resulting immobilized laccase system demonstrated significant efficiency in degrading this compound. Key findings from this research include:

Enhanced Stability : The immobilized laccase exhibited greater stability over a wider range of pH and temperatures compared to its free counterpart. capes.gov.br

High Reusability : The nanofiber-immobilized laccase could be reused for up to 25 cycles for the complete degradation of this compound (in the presence of a mediator), showcasing its durability and cost-effectiveness for long-term applications. capes.gov.br

Effective Detoxification : The detoxification capability of the immobilized system was confirmed through phytotoxicity assays. Paddy seeds soaked in a this compound solution that had been treated with the immobilized laccase showed a germination percentage nearly identical to the control group using distilled water, indicating the successful neutralization of the herbicide's toxic effects. capes.gov.br

The table below summarizes the comparative performance of free versus immobilized laccase in the degradation of this compound, based on published research findings.

Table 1: Performance Characteristics of Free vs. Immobilized Laccase for this compound Degradation

| Parameter | Free Laccase | Immobilized Laccase (on Zein Polyurethane Nanofiber) | Reference |

|---|---|---|---|

| Relative Activity | 100% | 85% | capes.gov.br |

| pH Stability | Lower | Higher | capes.gov.br |

| Thermal Stability | Lower | Higher | capes.gov.br |

| Reusability | Not Reusable | Complete degradation for up to 25 cycles | capes.gov.br |

| Detoxification | Effective | Demonstrated complete detoxification in phytotoxicity tests | capes.gov.br |

These developments in immobilized enzyme systems represent a promising and practical strategy for the large-scale bioremediation of water and soil contaminated with the herbicide this compound. capes.gov.brosti.gov

Ecophysiological and Ecotoxicological Assessments of Chloroxuron

Phytotoxicity Mechanisms and Differential Plant Susceptibility

Chloroxuron is a phenylurea herbicide designed for the control of annual grasses and broad-leaved weeds. regulations.govsmujo.id Its primary phytotoxic mechanism of action is the interference with photosynthesis. regulations.gov this compound inhibits the electron transport chain at the photosystem II (PSII) receptor site within the chloroplasts. regulations.govsmujo.id This blockage disrupts the plant's ability to convert light energy into chemical energy (ATP), which is essential for growth, leading to the eventual death of susceptible plants. regulations.gov The degradation of this compound in plants is an enzymatic process, beginning with N-demethylation to form monomethylated and demethylated derivatives, which can be followed by decarboxylation to produce (4-chlorophenoxy)aniline. smujo.id

Factors Influencing this compound Phytotoxicity (e.g., Plant Growth Stage, Environmental Conditions)

The effectiveness and potential for plant injury from this compound are influenced by several key factors, including the developmental stage of the plant and prevailing environmental conditions.

Plant Growth Stage : The susceptibility of various weed species to this compound generally decreases as the plant matures. regulations.gov For instance, giant foxtail (Setaria faberii), velvetleaf (Abutilon theophrasti), and cocklebur (Xanthium pensylvanicum) in the cotyledonary stage show greater resistance to the herbicide. regulations.gov Conversely, species like ivyleaf morningglory (Ipomoea hederacea) and jimsonweed (Datura stramonium) are more susceptible. regulations.gov In some cases, such as with soybeans (Glycine max), susceptibility may appear lower at the very early cotyledonary stage compared to later stages of development. regulations.gov Younger seedlings are typically more vulnerable to chemical phytotoxicity than more mature plants. regulations.gov

Environmental Conditions : Temperature, humidity, and moisture play a significant role in the phytotoxic action of this compound. Increased temperature and higher relative humidity following application have been shown to enhance its phytotoxicity on both weeds and crop plants like soybeans. regulations.gov Furthermore, simulated rainfall after application can also increase the herbicide's phytotoxic effects. regulations.gov High humidity can prolong the drying time of the chemical on plant surfaces, potentially increasing its penetration and impact. regulations.gov

Selective Action Research in Target and Non-Target Plant Species

The selective action of this compound, which allows it to control weeds in tolerant crops such as soybeans, carrots, celery, and strawberries, is primarily based on differential metabolism between species. regulations.govsmujo.idresearchgate.net Tolerant crop plants possess a greater capacity to rapidly metabolize the herbicide into non-toxic compounds, thus avoiding significant phytotoxic damage. researchgate.netnih.gov

Research indicates that the main mechanism for selectivity is the plant's ability to enzymatically degrade this compound. smujo.idresearchgate.net Tolerant species can efficiently N-demethylate the parent compound to its monomethylated and subsequently fully demethylated derivatives. smujo.id These reactions are often followed by further transformations. smujo.id Susceptible weed species, on the other hand, have a more limited ability to perform this detoxification, allowing the active herbicide to accumulate at the target site (PSII) and inhibit photosynthesis. researchgate.net This difference in metabolic rate is the critical factor that allows for the selective use of this compound in agriculture. researchgate.netnih.gov

Effects on Non-Target Organisms in Terrestrial Ecosystems

The impact of this compound on non-target terrestrial organisms, such as soil microorganisms and invertebrates, is a key component of its ecotoxicological profile.

Soil Microorganisms: Soil microorganisms play a role in the environmental degradation of this compound. Studies have shown that microorganisms in the soil can N-demethylate the compound. smujo.id Some pesticide applications can alter soil microbial community structure and enzyme activities. For example, other herbicides have been shown to cause an initial increase in soil respiration, potentially as the microbial community metabolizes the substance, while high doses can have detrimental effects on microbial biomass. nih.gov While soil microorganisms contribute to this compound's breakdown, specific quantitative data on its comprehensive impact on microbial community diversity and function are limited.

Terrestrial Invertebrates: Earthworms are important bioindicators for soil health. Ecotoxicological testing on the earthworm Eisenia fetida provides insight into the potential risk of this compound to soil fauna. Based on available data, this compound exhibits low acute toxicity to this species.

Table 1: Acute Toxicity of this compound to Earthworms

| Species | Endpoint | Value | Exposure Duration | Source |

|---|---|---|---|---|

| Eisenia fetida | LC50 | >1000 mg/kg dry soil | 14 days | regulations.gov |

The LC50 (median lethal concentration) value being greater than 1000 mg/kg indicates a low risk of acute mortality to earthworms at typical environmental concentrations. regulations.gov

Aquatic Ecotoxicology: Impact on Aquatic Biota

The potential for herbicides to enter waterways through runoff makes understanding their impact on aquatic life crucial. The aquatic ecotoxicology of this compound has been evaluated for various organisms representing different trophic levels.

Aquatic Invertebrates: The crustacean Daphnia is a standard model organism for aquatic toxicity testing. Data indicates that this compound is toxic to aquatic invertebrates.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value | Exposure Duration | Source |

|---|---|---|---|---|

| Daphnia pulex | EC50 | 1.4 - 15 mg/L | 48 hours | smujo.id |

Fish: Acute toxicity studies have been conducted on several fish species, demonstrating variability in sensitivity. The 96-hour LC50 values indicate its potential toxicity to fish.

Table 3: Acute Toxicity of this compound to Fish

| Species | Endpoint | Value (mg/L) | Exposure Duration | Source |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.43 | 96 hours | regulations.gov |

| Channel Catfish (Ictalurus punctatus) | LC50 | 0.43 | 96 hours | regulations.gov |

| Killifish (Oryzias latipes) | LC50 | >15 | Not Specified | regulations.gov |

Algae: As this compound's primary mode of action is the inhibition of photosynthesis, it is expected to be toxic to aquatic primary producers like algae. regulations.gov Algal growth inhibition tests are standard ecotoxicological assays to determine the concentration at which a substance inhibits the growth of an algal population (EC50). nih.gov While the mechanism of action implies a high potential for toxicity to algae, specific EC50 values for this compound on standard test species such as Pseudokirchneriella subcapitata are not readily available in the reviewed literature.

Research on Herbicide Resistance Development and Management

Evolution of Resistance in Weed Populations to Phenylurea Herbicides, including Chloroxuron

The evolution of herbicide resistance is a clear example of natural selection in action, where repeated application of a herbicide kills susceptible individuals, leaving those with inherent resistance traits to survive and reproduce. researchgate.netuppersouthplatte.org Over generations, this leads to a weed population dominated by resistant individuals. The first cases of herbicide-resistant weeds were detected in 1957, and resistance has now been documented for most herbicide modes of action. ucdavis.edu

Resistance to phenylurea herbicides, which act by inhibiting Photosystem II (PSII), has been reported in numerous weed species globally. A notable example is black-grass (Alopecurus myosuroides), a major annual grass weed in Western Europe, which has developed widespread resistance to multiple herbicides, including the phenylurea chlorotoluron (B1668836). frontiersin.orgnih.govcabidigitallibrary.org The first instance of resistance in this species was identified in the UK in 1982. adas.co.uk Similarly, rigid ryegrass (Lolium rigidum), a significant weed in Australian cropping systems, has shown extensive resistance to phenylurea herbicides like chlortoluron and chlorsulfuron. nih.govuwa.edu.aunih.gov Random surveys in Western Australia have revealed that populations resistant to these herbicides are now more common than susceptible ones. uwa.edu.au

While specific documented cases of resistance to this compound are less prevalent in the literature compared to other phenylureas like chlorotoluron or isoproturon (B30282), the evolutionary pathways and mechanisms are shared across the chemical class. frontiersin.orgnih.gov The selection pressure exerted by any phenylurea herbicide can lead to the evolution of cross-resistance, where a weed population becomes resistant to other herbicides with the same mode of action, and sometimes to herbicides with different modes of action through generalist mechanisms. frontiersin.orgnih.gov

Table 1: Examples of Weed Species with Documented Resistance to Phenylurea Herbicides

| Weed Species | Scientific Name | Resistant To (Example Phenylurea) | Primary Resistance Mechanism Type | Reference |

|---|---|---|---|---|

| Black-grass | Alopecurus myosuroides | Chlorotoluron, Isoproturon | Non-Target-Site (Metabolic) | frontiersin.org, nih.gov, caws.org.nz |

| Rigid Ryegrass | Lolium rigidum | Chlortoluron, Chlorsulfuron | Non-Target-Site (Metabolic), Target-Site | nih.gov, uwa.edu.au, nih.gov |

| Italian Ryegrass | Lolium multiflorum | ACCase and ALS inhibitors (often shows multiple resistance) | Target-Site, Non-Target-Site | biorxiv.org |

Biochemical and Physiological Mechanisms Underlying Resistance to this compound

The mechanisms that confer herbicide resistance in weeds are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov Both types can evolve within the same weed population or even coexist in the same individual plant. nih.gov

Target-Site Resistance (TSR)

TSR occurs due to genetic mutations that alter the herbicide's target protein, reducing or eliminating its ability to bind effectively. uppersouthplatte.orgnih.gov For phenylurea herbicides like this compound, the target site is the D1 protein (encoded by the psbA gene) in the Photosystem II (PSII) complex of chloroplasts. agriculturejournals.czresearchgate.net The herbicide normally binds to the D1 protein, blocking electron transport and halting photosynthesis. uppersouthplatte.orgresearchgate.net

A common TSR mechanism in weeds resistant to PSII inhibitors involves a single nucleotide polymorphism (SNP) in the psbA gene. nih.gov This point mutation leads to an amino acid substitution in the D1 protein. For example, a change from serine to glycine (B1666218) at position 264 (Ser264Gly) is a well-documented mutation that confers high-level resistance to triazine herbicides, which also target the D1 protein. caws.org.nz This specific substitution prevents the herbicide from effectively binding to its niche, while the protein's normal function in electron transport is maintained, albeit sometimes with a fitness cost to the plant. uppersouthplatte.orgcaws.org.nz

Non-Target-Site Resistance (NTSR)

NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govnih.gov These are often more complex and can confer resistance to multiple, chemically unrelated herbicides. clemson.edunih.gov The primary NTSR mechanisms include:

Enhanced Herbicide Metabolism: This is one of the most significant and concerning resistance mechanisms because of its potential for broad cross-resistance. nih.govresearchgate.net Resistant plants can detoxify the herbicide more rapidly than susceptible plants, converting it into non-toxic metabolites before it can cause significant damage. pesticidestewardship.org This process often involves large enzyme families. For phenylurea herbicides, the most critical enzymes are cytochrome P450 monooxygenases (CYPs). biorxiv.orgresearchgate.netnih.gov Studies on black-grass (Alopecurus myosuroides) and rigid ryegrass (Lolium rigidum) have shown that resistance to chlorotoluron is due to an increased rate of detoxification via CYP-mediated ring hydroxylation and N-demethylation. frontiersin.orgnih.govcaws.org.nzresearchgate.net This enhanced metabolic capacity is a general stress response that can be selected for by repeated herbicide exposure. nih.gov

Reduced Herbicide Uptake or Translocation: Some resistant plants may absorb less herbicide through their roots or foliage, or they may be less efficient at moving the herbicide to its site of action in the chloroplasts. nih.gov

Sequestration: In this mechanism, the plant compartmentalizes the herbicide away from its target site, often by storing it in the cell vacuole or binding it to the cell wall where it can do no harm. nih.govnih.govpesticidestewardship.org

Table 2: Primary Mechanisms of Weed Resistance to Phenylurea Herbicides

| Mechanism Category | Specific Mechanism | Biochemical/Physiological Basis |

|---|---|---|

| Target-Site Resistance (TSR) | Altered Target Site | A point mutation (e.g., Ser264Gly) in the psbA gene changes the amino acid sequence of the D1 protein, preventing the herbicide from binding. agriculturejournals.cz, caws.org.nz |

| Target Site Overexpression | Increased production of the target protein (D1), requiring more herbicide to achieve inhibition. This is less common for PSII inhibitors. pesticidestewardship.org | |

| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism | Increased activity of detoxification enzymes, primarily cytochrome P450s (CYPs), which break down the herbicide into non-toxic forms. frontiersin.org, nih.gov, researchgate.net |

| Reduced Uptake/Translocation | Changes in the plant's cuticle or transport systems limit the amount of herbicide entering the plant or moving to the chloroplasts. nih.gov | |

| Sequestration | The herbicide is moved into cellular compartments like the vacuole, isolating it from its target site in the chloroplast. pesticidestewardship.org, nih.gov |

Advanced Analytical Methodologies in Chloroxuron Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Residue Analysis and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of pesticide residues, including phenylurea herbicides like chloroxuron. researchgate.netnanalysis.com Its high sensitivity and selectivity make it ideal for detecting trace amounts of the parent compound and identifying its metabolites in complex environmental and biological samples. researchgate.netnih.gov The typical workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.

A common and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is widely used for the extraction of multi-class pesticide residues from food matrices. researchgate.netplos.org Following extraction, the analytical process hinges on the LC-MS/MS system. Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often employed for their ability to provide rapid and high-resolution separations. acs.org

The separated compounds are then introduced into a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument, which operates in Multiple Reaction Monitoring (MRM) mode. researchgate.netacs.org This mode offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the target analyte. For unambiguous identification, at least two such transitions are typically monitored. The process of identifying metabolites involves searching for predicted biotransformations of the parent molecule and then confirming their structures using the fragmentation patterns obtained from the MS/MS analysis. mdpi.comacs.org

Table 1: Typical LC-MS/MS Parameters for Pesticide Residue Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography System | UHPLC | Provides fast and high-resolution separation of compounds. acs.org |

| Column | C18 Reverse-Phase (e.g., Purospher® STAR RP-18) | Separates moderately polar compounds like this compound from matrix interferences. plos.org |

| Mobile Phase | Gradient of water and methanol/acetonitrile with additives (e.g., formic acid, ammonium (B1175870) formate) | Elutes compounds from the column based on their polarity. acs.org |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the eluted compounds for MS analysis. researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) | Selects a precursor ion, fragments it, and selects a specific product ion for detection. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific ion transitions. researchgate.netcabidigitallibrary.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Degradation Product Analysis

Gas chromatography-mass spectrometry (GC-MS) and its tandem counterpart (GC-MS/MS) are powerful techniques for the analysis of volatile and semi-volatile compounds, including many pesticides and their degradation products. nih.gov While some phenylurea herbicides can be challenging to analyze directly by GC due to thermal lability, GC-MS is highly effective for identifying certain degradation products. For instance, the analysis of the related fungicide chlorothalonil (B1668833) and its degradation products in soil and water has been successfully performed using GC-MS. rad-conference.orgbruker.com

The methodology involves extracting the analytes from the sample matrix, often followed by a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering substances. bruker.com For GC-MS/MS analysis, a triple quadrupole analyzer is frequently used, allowing for sensitive and selective detection. nih.govbruker.com The instrument operates by selecting a specific precursor ion in the first quadrupole, inducing fragmentation in the collision cell, and then selecting specific product ions in the third quadrupole for detection. This process ensures reliable quantification and confirmation of the analytes, even in complex samples. bruker.com

Table 2: Key GC-MS/MS Parameters for Pesticide Degradation Product Analysis

| Parameter | Typical Setting | Purpose |

| Ionization Mode | Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. bruker.com |

| Mass Analyzer | Triple Quadrupole (QqQ) | Offers high selectivity and sensitivity for trace-level detection and confirmation. nih.govbruker.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM) | Monitors specific ion transitions (MRM) or selected ions (SIM) to enhance specificity and reduce matrix noise. bruker.comresearchgate.net |

| GC Column | Low-polarity capillary column (e.g., DB-5ms) | Separates analytes based on their boiling points and polarity. |

| Sample Introduction | Split/Splitless Inlet | Introduces the vaporized sample onto the GC column. |

| Internal Standard | Isotope-labeled compound (e.g., HCB-¹³C₆) | Corrects for variations in sample preparation and instrumental response. bruker.com |

Spectroscopic Techniques for Characterization of this compound Transformation Products

Beyond mass spectrometry, other spectroscopic techniques are crucial for the definitive structural elucidation of unknown transformation products of this compound. These methods provide detailed information about the molecule's chemical bonds and atomic arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups within a molecule. In the context of pesticide degradation, FTIR can track the transformation of a parent compound by observing the disappearance of its characteristic spectral bands and the appearance of new bands corresponding to the functional groups of its metabolites. ijcmas.comoup.com For example, the cleavage of bonds or the addition of groups like hydroxyls during metabolism results in distinct changes in the infrared spectrum, providing evidence for the proposed degradation pathway. researchgate.netijcmas.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a cornerstone technique for the structural analysis of organic molecules. It provides detailed information about the chemical environment of atoms (primarily hydrogen and carbon) within a molecule. When a pesticide like this compound is transformed, the resulting metabolites will have different NMR spectra. By analyzing these spectra, researchers can piece together the exact structure of the transformation products, making NMR an indispensable tool for confirming the identities of novel metabolites found in soil or biological systems. mdpi.com

UV-Vis Spectrophotometry: UV-Visible spectrophotometry can be used to monitor the rate of pesticide degradation. Many organic compounds, including some pesticides, absorb light in the UV-visible range. researchgate.net As the pesticide degrades, its concentration decreases, leading to a corresponding decrease in its absorbance at a specific wavelength. This allows researchers to follow the kinetics of the degradation process under various conditions, such as exposure to sunlight or microbial action. researchgate.netacs.org

Thin Layer Chromatography (TLC) in Qualitative and Semi-Quantitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that serves as a valuable tool for the qualitative and semi-quantitative analysis of pesticides like this compound. It is often used as a screening method to quickly check for the presence of pesticide residues in samples before employing more sophisticated techniques like GC or HPLC. ijcmas.comoup.com

In a study analyzing pesticide residues in tomatoes, TLC was used for the detection of this compound among other pesticides. The method involved spotting sample extracts on a silica (B1680970) gel plate and developing it with a solvent system of ethyl acetate (B1210297) and dichloromethane. The spots were visualized using reagents like o-toluidine (B26562) and potassium iodide (o-TKI).

The position of the spot, represented by its retention factor (Rƒ) value, helps in the qualitative identification of the compound by comparing it to a standard. The size and intensity of the spot can be used for semi-quantitative estimation of the analyte's concentration. Research has shown that TLC can effectively serve as an alternative or complementary method for pesticide residue analysis, particularly in laboratories with limited access to advanced instrumentation. ijcmas.com

Table 3: TLC Analysis Data for this compound

| Parameter | Value/Method | Source |

| Stationary Phase | Silica Gel | |

| Mobile Phase | Ethyl acetate and Dichloromethane | |

| Detection Reagent | o-Toluidine + Potassium Iodide (o-TKI) | |

| Rƒ Value | 0.57 (with eluting system T2) | ijcmas.com |

| Analysis Type | Qualitative and Semi-Quantitative |

Synthetic Approaches and Structure Activity Relationship Sar Studies

Pathways for Chemical Synthesis of Chloroxuron

This compound can be synthesized through several chemical pathways. One method involves a nucleophilic addition reaction between 4-(4-chlorophenoxy)phenyl isocyanate and dimethylamine (B145610) hydrochloride. wikipedia.org This reaction proceeds via the nucleophilic attack of the amine on the isocyanate group, leading to the formation of the substituted urea (B33335). wikipedia.org

An alternative two-step synthesis route utilizes nucleophilic addition-elimination mechanisms. The first step involves the attack of the amino group of 4-amino-4'-chlorodiphenyl ether on the carbonyl carbon of N,N-dimethylurea, forming a tetrahedral intermediate. Methylamine (B109427) is then eliminated from this intermediate. In the second step, dimethylamine attacks the carbonyl carbon of the resulting intermediate, forming another tetrahedral intermediate, followed by the elimination of methylamine to yield this compound. wikipedia.org

A third described method is a three-step synthesis starting with a nucleophilic aromatic substitution reaction between p-chlorophenol and p-chloroaniline under basic conditions to produce 4-(4-chlorophenoxy)aniline. wikipedia.org This intermediate is then treated with phosgene (B1210022) to form an isocyanate, which subsequently reacts with dimethylamine to produce the final this compound product. wikipedia.org

Derivatization and Analog Synthesis for Modulating Efficacy and Selectivity

The synthesis of derivatives and analogs of this compound and other phenylurea herbicides is a common strategy to modulate their efficacy and selectivity. By altering substituents on the basic phenylurea structure, researchers can investigate the impact of these changes on herbicidal activity and interaction with plant biological systems.

Studies on phenylurea herbicides often involve the synthesis of substituted urea compounds to explore their potential as herbicides or pesticides. ontosight.ai For example, novel urea derivatives have been designed and synthesized to investigate their inhibition activity on root growth, demonstrating that modifications can lead to compounds with significant inhibitory effects on weeds. researchgate.net

Derivatization is also employed in analytical methods for phenylurea herbicides. For instance, derivatization with fluorescamine (B152294) after thermal hydrolysis has been used to improve the detection limits of phenylurea herbicides in water samples for fluorodensitometric screening. akjournals.com Another analytical approach involves alkylation of phenylurea herbicides with iodoethane (B44018) and sodium hydride to create thermostable products for GC analysis, which is typically challenging due to the thermal instability of these compounds. researchgate.net

Research on the synthesis and herbicidal activities of various substituted compounds, such as phenyl-substituted benzoylpyrazoles, highlights how structural changes, such as the introduction of an alkoxy group or specific alkyl substituents, can impact herbicidal activity and selectivity towards different plant species. nih.gov While these studies may not directly involve this compound analogs, they illustrate the principles of derivatization and analog synthesis applied within the broader context of herbicide discovery and optimization.

Structure-Activity Relationship (SAR) Elucidation within Phenylurea Herbicides

Structure-Activity Relationship (SAR) studies within the phenylurea herbicide class aim to establish correlations between specific structural features and their biological activity, primarily the inhibition of photosynthesis at photosystem II (PSII). wikipedia.orgakjournals.comresearchgate.net Understanding these relationships is fundamental for designing new, more effective, and selective herbicides.

SAR is based on the principle that compounds with similar chemical structures tend to exhibit similar biological activity. mst.dk By qualitatively comparing the structures of chemical compounds and their effects in a biological system, researchers can predict the potential effects of unknown compounds with related structures. mst.dk Quantitative Structure-Activity Relationship (QSAR) models further explore these relationships by correlating physico-chemical parameters with molecular structure and then relating these parameters to toxicity or activity. mst.dkmst.dk

For phenylurea herbicides, the mechanism of action involves inhibiting electron transport at the photosystem II receptor, which disrupts photosynthesis and leads to plant death. wikipedia.orgebi.ac.uk SAR studies have shown that the inhibitory activity is influenced by the substituents on the phenyl ring and the urea moiety. For example, studies on the relationships between substituted urea herbicides and soil urease activity have indicated that the inhibition constant value depends on the molecular groups on the urea skeleton, with a linear relationship observed between Hammett sigma values and log Ki for certain phenylureas. researchgate.net

Future Directions in Chloroxuron Research

Elucidation of Undocumented Metabolic and Environmental Degradation Pathways

While some degradation pathways for phenylurea herbicides are known, a comprehensive understanding of all metabolic and environmental degradation routes for chloroxuron remains an area for future research. Microorganisms play a significant role in the degradation of pesticides in soil and water environments. researchgate.net Research into the degradation of other herbicides, such as chlorimuron-ethyl, has revealed novel metabolic pathways, including pyrimidine (B1678525) ring opening, suggesting that similar uncharacterized pathways may exist for this compound. nih.govresearchgate.net Further studies are needed to identify the specific microbial communities and enzymes involved in this compound's breakdown in various environments. researchgate.netucl.ac.uk Understanding these pathways is crucial for predicting the persistence and fate of this compound and its transformation products in the environment. frontiersin.org Model systems under controlled environmental conditions and the development of mathematical or computer models are recommended for future research to study techniques that could accelerate herbicide degradation more efficiently than field investigations alone. ucanr.edu

Comprehensive Ecotoxicological Risk Assessment under Evolving Environmental Conditions

Climate change is expected to alter environmental variables such as temperature, precipitation, salinity, and pH, which can influence the behavior and fate of pollutants like this compound. mdpi.com Future ecotoxicological risk assessments need to consider these evolving environmental conditions and their potential to interact with the toxicity of pesticides. mdpi.combiorxiv.org Research on other pesticides has shown that increased daily temperature fluctuations can increase pesticide toxicity, highlighting the importance of including such variables in risk assessments. nih.gov A multi-layer risk assessment approach is needed for an accurate evaluation of the impacts on ecosystems and human health under changing climate scenarios. unisi.it This will involve improving the integration of climate change trends into environmental risk assessments of pesticides to better inform risk management and minimize harmful effects. biorxiv.org

Development of Advanced Bioremediation Technologies for Contaminated Environments

Bioremediation, utilizing microorganisms or enzymes to degrade herbicides, is an emerging and eco-friendly strategy for removing phenylurea herbicides like diuron (B1670789) from contaminated environments. frontiersin.org Future research should focus on developing advanced bioremediation technologies specifically for this compound-contaminated sites. This includes isolating and identifying novel this compound-degrading microbes and their associated enzymes and genes. frontiersin.org The use of immobilized enzymes, such as laccase immobilized on nanofibers, has shown promise in degrading this compound and could be further explored for practical applications in bioremediation. tul.czresearchgate.net Overcoming challenges such as the inability of introduced microorganisms to tolerate harsh environmental conditions in the field is essential for the successful implementation of bioremediation strategies. nih.gov Research into enhanced anaerobic bioremediation for other chlorinated contaminants suggests the potential for similar approaches for certain herbicide types under anoxic conditions. regenesis.combattelle.org

Molecular Breeding for Enhanced Crop Tolerance to Phenylurea Herbicides

Developing crops with enhanced tolerance to phenylurea herbicides through molecular breeding is a significant area for future research. This involves identifying and utilizing genes that confer herbicide tolerance, such as those involved in herbicide detoxification. bcpc.orgnih.govresearchgate.net Ectopic expression of enzymes like cytochrome P450 monooxygenases, which are known to metabolize phenylurea herbicides, has shown the ability to increase herbicide tolerance in plants. nih.govresearchgate.net Future research can focus on identifying additional genes and mechanisms responsible for phenylurea tolerance in naturally tolerant species or through induced mutations. researchgate.net Molecular markers can assist in speeding up the introgression of these tolerance traits into elite crop varieties. researchgate.net The goal is to develop crops that can better withstand the application of phenylurea herbicides, offering more flexible weed control strategies while minimizing crop injury. google.com

Q & A

Q. What are the key physicochemical properties of Chloroxuron critical for experimental design?

this compound (C₁₅H₁₅ClN₂O₂) requires precise characterization of its melting point (425.83 K ± 0.2 K) and melting enthalpy (ΔfusH = 34.87 kJ/mol) for stability studies. Differential Scanning Calorimetry (DSC) is the primary method for determining these parameters, as validated by Donnelly et al. (1990) and Acree (1991) . Gas chromatography (GC) with non-polar columns (e.g., DB-1, DB-5) is recommended for purity analysis, using retention indices (RI) to confirm identity .

Q. How should researchers handle this compound to ensure safety and minimize exposure risks?

this compound exposure can cause methemoglobinemia, respiratory irritation, and CNS depression . Use PPE (gloves, goggles, respirators) and avoid contact with skin/eyes. Decontamination protocols include immediate washing with water and isolation of contaminated clothing . Work in fume hoods with negative pressure to prevent airborne dispersion .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for environmental matrices. For formulations, thin-layer chromatography (TLC) on silica gel plates (mobile phase: chloroform/methanol 9:1) can detect byproducts like 4-(4-chlorophenoxy)aniline at 0.1% sensitivity . Cross-validate results with mass spectrometry (LC-MS) to confirm fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting point variations) across studies?